3-amino-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazin-6-one
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Overview
Description
3-amino-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazin-6-one is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methylpyrimidine with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then isolated and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-amino-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Scientific Research Applications
3-amino-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazin-6-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic properties.
Biology: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism by which 3-amino-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazin-6-one exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or interfere with DNA replication. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydro-2H,6H-pyrimido[1,2-c][1,3]benzothiazin-6-imine
- 2H-pyrimido[1,2-a]pyrimidine
Uniqueness
Compared to similar compounds, 3-amino-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazin-6-one is unique due to its specific substitution pattern and the presence of an amino group at the 3-position.
Properties
Molecular Formula |
C7H8N4OS |
---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
3-amino-8-methyl-2H-pyrimido[2,1-b][1,3,4]thiadiazin-6-one |
InChI |
InChI=1S/C7H8N4OS/c1-4-2-6(12)11-7(9-4)13-3-5(8)10-11/h2H,3H2,1H3,(H2,8,10) |
InChI Key |
RPDQVGGDAYZPIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)SCC(=N2)N |
Origin of Product |
United States |
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